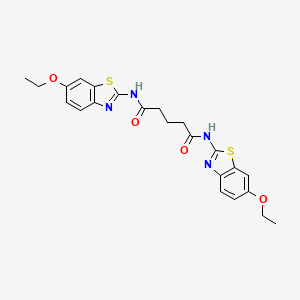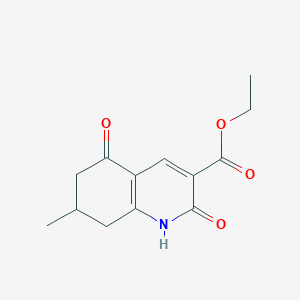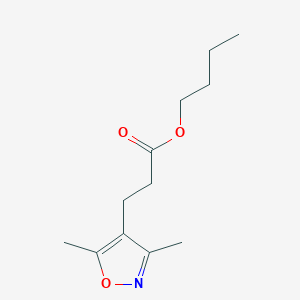![molecular formula C22H26Cl2N2O4S B4846756 N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide](/img/structure/B4846756.png)
N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide
Vue d'ensemble
Description
N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide, also known as AZD-5363, is a small molecule inhibitor of the protein kinase B (PKB/Akt) pathway. This compound has shown potential in the treatment of various types of cancer, including breast, prostate, and ovarian cancer.
Mécanisme D'action
N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide inhibits the protein kinase B (PKB/Akt) pathway, which is a key signaling pathway involved in cell survival, proliferation, and metabolism. Specifically, N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide inhibits the activity of the Akt kinase, which is a downstream effector of the phosphatidylinositol 3-kinase (PI3K) pathway. Inhibition of the Akt pathway leads to decreased cell survival and proliferation, and increased apoptosis.
Biochemical and Physiological Effects:
N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide has been shown to have several biochemical and physiological effects in cancer cells. Inhibition of the Akt pathway leads to decreased phosphorylation of downstream targets, such as glycogen synthase kinase 3 beta (GSK3β) and mammalian target of rapamycin (mTOR). This results in decreased protein synthesis, cell growth, and survival. Additionally, N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide is its specificity for the Akt pathway, which reduces the risk of off-target effects. Additionally, N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide is its potential toxicity, which can limit its use in clinical trials.
Orientations Futures
There are several future directions for the research and development of N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide. One area of focus is the identification of biomarkers that can predict response to N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide treatment. Additionally, combination therapies with N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide and other targeted therapies or immunotherapies are being explored. Finally, the development of more potent and selective Akt inhibitors is an ongoing area of research.
Applications De Recherche Scientifique
N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer. In vitro studies have shown that N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide inhibits tumor growth and metastasis in mouse models of breast, prostate, and ovarian cancer.
Propriétés
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Cl2N2O4S/c1-2-20(30-21-15-16(23)7-12-19(21)24)22(27)25-17-8-10-18(11-9-17)31(28,29)26-13-5-3-4-6-14-26/h7-12,15,20H,2-6,13-14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIYZMYJTYKXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2)OC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B4846680.png)
![3-bromo-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4846684.png)
![4-({[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4846685.png)
![N-(2-methoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4846686.png)
![2-[(3,4-dichlorobenzyl)thio]-3-(4-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4846689.png)
![N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4846702.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea](/img/structure/B4846710.png)
![N-{5-[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4846723.png)
![8-(3-ethoxy-4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4846736.png)

![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-chlorophenyl)acetamide](/img/structure/B4846764.png)

![N-[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]glycine hydrochloride](/img/structure/B4846777.png)